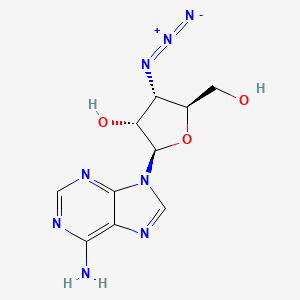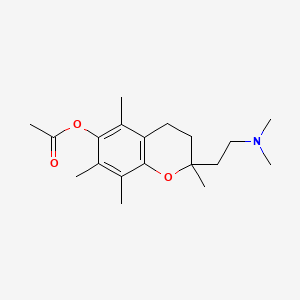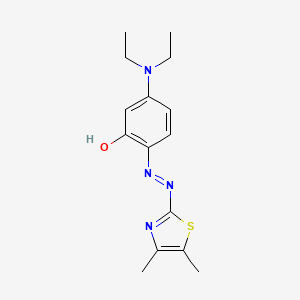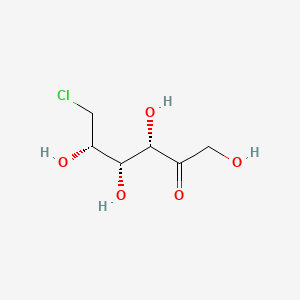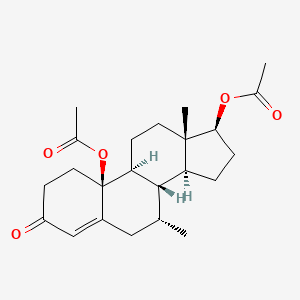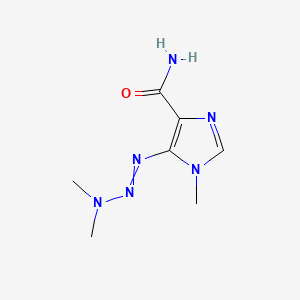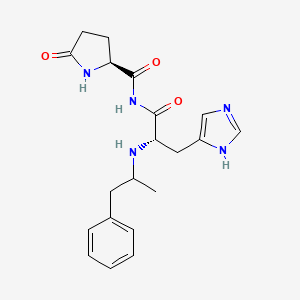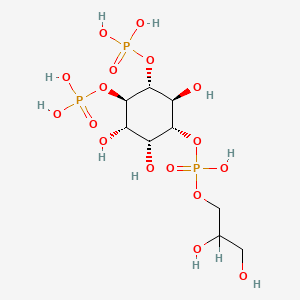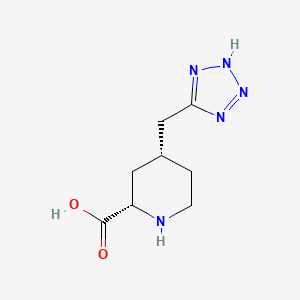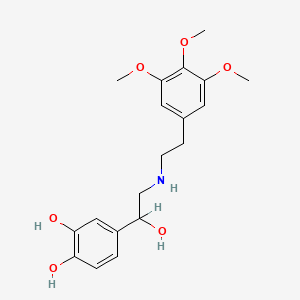
モノフルオロリン酸ナトリウム
概要
説明
Sodium monofluorophosphate (NaMFP) is an inorganic compound and an important fluoride-containing salt. It is used in many products and processes, including toothpaste, water fluoridation, and laboratory experiments. NaMFP has a wide range of applications in scientific research, and is an important tool for understanding the biochemical and physiological effects of fluoride. In
科学的研究の応用
歯科:エナメル質の耐酸性
モノフルオロリン酸ナトリウム(MFP)は、そのう蝕予防効果により、フッ素含有歯磨剤に広く使用されています。フッ化ナトリウム(NaF)よりも生体安全性が高く、エナメル質に深く浸透し、耐酸性を向上させます。 特に酸性リン酸塩形態(AP-MFP)での高濃度のMFPは、エナメル質の耐酸性を向上させることが示されており、予防歯科における重要な成分となっています {svg_1}.
栄養補助食品:フッ素源
MFPは、食品サプリメントにおける栄養目的のフッ素源として機能します。 食品安全当局によってこの用途での安全性は認められており、食品サプリメントに添加することで骨の強度の維持と歯のう蝕の予防に貢献します {svg_2}.
品質管理:基準物質
製薬および化学産業では、MFPは米国薬局方(USP)基準物質として使用されています。 MFPの特性は、品質試験やアッセイで使用するために十分に文書化され、標準化されているため、フッ素含有製品の品質と一貫性を保証します {svg_3}.
作用機序
Target of Action
Sodium monofluorophosphate (SMFP) primarily targets the tooth enamel , which is largely composed of a mineral called hydroxyapatite . The compound’s role is to protect the enamel from the bacteria that cause dental caries (cavities) .
Mode of Action
SMFP functions as a source of fluoride via a hydrolysis reaction . When SMFP comes into contact with the tooth enamel, it undergoes a hydrolysis reaction, resulting in the release of fluoride ions . These fluoride ions integrate into the tooth structure, forming a protective layer . This layer aids in the remineralization of dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .
Biochemical Pathways
The primary biochemical pathway affected by SMFP involves the remineralization of tooth enamel . The fluoride ions released from SMFP integrate into the hydroxyapatite crystals of the tooth enamel, forming a new, decay-resistant material called fluorapatite . This process helps to strengthen the tooth enamel and make it more resistant to acid attack from bacteria.
Pharmacokinetics
It is known that the compound is used in toothpaste and is therefore applied topically to the teeth . . The primary focus of SMFP use is its local effect on the teeth rather than systemic distribution and metabolism.
Result of Action
The result of SMFP’s action is the protection of tooth enamel from decay . By releasing fluoride ions that integrate into the tooth enamel, SMFP helps to remineralize dental decay and tooth enamel, restore weak areas, and prevent tooth decay . This leads to stronger, healthier teeth and a reduced risk of cavities.
Action Environment
The efficacy and stability of SMFP are influenced by various environmental factors. For instance, the presence of other ions in the oral environment can affect the efficiency of fluoride ion release and integration into the tooth enamel . Additionally, the pH of the oral environment can impact the hydrolysis reaction that releases fluoride ions from SMFP . Therefore, maintaining a clean oral environment and regular use of SMFP-containing toothpaste are crucial for maximizing the compound’s anticavity effects.
生化学分析
Biochemical Properties
Sodium monofluorophosphate plays a crucial role in biochemical reactions, particularly in the remineralization of tooth enamel. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alkaline phosphatase, which hydrolyzes sodium monofluorophosphate to release fluoride ions. These fluoride ions then interact with hydroxyapatite in tooth enamel, enhancing its resistance to acid dissolution. Additionally, sodium monofluorophosphate can interact with proteins in the saliva, forming a protective layer on the teeth that further aids in preventing dental caries .
Cellular Effects
Sodium monofluorophosphate has significant effects on various types of cells and cellular processes. In dental tissues, it promotes the remineralization of enamel by increasing the deposition of fluoride ions. This process influences cell function by enhancing the activity of ameloblasts, the cells responsible for enamel formation. Sodium monofluorophosphate also impacts cell signaling pathways, particularly those involved in the regulation of mineralization. It can modulate gene expression related to enamel matrix proteins, thereby influencing cellular metabolism and promoting the formation of a more robust enamel structure .
Molecular Mechanism
The molecular mechanism of sodium monofluorophosphate involves its hydrolysis by alkaline phosphatase to release fluoride ions. These ions then bind to hydroxyapatite crystals in the enamel, converting them to fluorapatite, which is more resistant to acid attack. Sodium monofluorophosphate also inhibits the activity of bacterial enzymes that produce acids, thereby reducing the overall acidogenic potential in the oral cavity. This dual action of enhancing enamel resistance and inhibiting bacterial activity makes sodium monofluorophosphate an effective agent in dental care .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium monofluorophosphate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that sodium monofluorophosphate maintains its ability to release fluoride ions over extended periods, although the rate of release may diminish. In vitro studies have demonstrated that prolonged exposure to sodium monofluorophosphate can lead to sustained remineralization of enamel, while in vivo studies have indicated that its long-term use does not adversely affect cellular function .
特性
| { "Design of the Synthesis Pathway": "Sodium monofluorophosphate can be synthesized by the reaction of sodium fluoride with phosphoric acid.", "Starting Materials": [ "Sodium fluoride", "Phosphoric acid" ], "Reaction": [ "Mix sodium fluoride with phosphoric acid in a reaction vessel", "Heat the mixture to 150-200°C", "Maintain the temperature for 2-4 hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the product", "Filter the solution to obtain the solid sodium monofluorophosphate", "Wash the solid with water to remove impurities", "Dry the solid at 100°C to obtain the final product" ] } | |
| 7631-97-2 | |
分子式 |
FH2NaO3P |
分子量 |
122.976 g/mol |
IUPAC名 |
disodium;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |
InChIキー |
PRVAPUQJIWBZPW-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])F.[Na+].[Na+] |
正規SMILES |
OP(=O)(O)F.[Na] |
| 10163-15-2 7631-97-2 |
|
物理的記述 |
White powder; [Pfaltz and Bauer MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
15181-43-8 (Parent) |
同義語 |
ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
